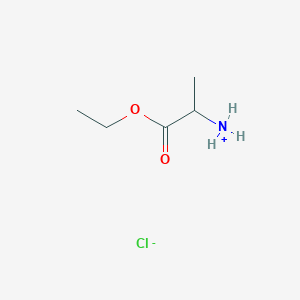

Ethyl DL-alaninate hydrochloride

Description

Ethyl DL-alaninate hydrochloride (CAS 617-27-6) is the hydrochloride salt of the ethyl ester of DL-alanine, a racemic mixture of the D- and L-enantiomers of the amino acid alanine. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . This compound is widely used in peptide synthesis, pharmaceutical research, and biochemical studies due to its role as a protected amino acid derivative. The esterification of the carboxylic acid group enhances its solubility in organic solvents, facilitating reactions in non-aqueous media. Physical properties include a melting point of 85–87°C and an InChI key of InChI=1/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/p+1/t4-/m1/s1 .

Properties

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZWMDXJFOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-27-6 | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves bubbling hydrogen chloride (HCl) gas into a suspension of DL-alanine in anhydrous ethanol. This one-pot reaction achieves both esterification of the carboxylic acid group and protonation of the amino group, forming the hydrochloride salt. The mechanism proceeds via nucleophilic acyl substitution, where ethanol attacks the carbonyl carbon of alanine under acidic conditions.

Reaction equation :

Optimized Reaction Conditions

Key parameters from patent US5801249 and synthesis protocols include:

-

Molar ratio : 1:8 (alanine:ethanol) for complete conversion.

-

Temperature : Reflux (~78°C) for 2 hours to drive equilibrium toward ester formation.

-

HCl delivery : Continuous bubbling until saturation, ensuring a final pH < 1.

A representative procedure from ChemicalBook details:

-

Suspend 100 g (1.12 mol) DL-alanine in 800 mL dry ethanol.

-

Bubble HCl gas until pH < 1, then reflux for 2 hours.

-

Concentrate in vacuo and recrystallize from ethanol-diethyl ether (1:3 v/v).

Yield : 98% (168.2 g from 100 g alanine).

Alternative Synthetic Approaches

Oxalic Acid-Mediated Esterification

Chinese patents CN1193006C and CN1470503A describe a benzene-assisted method using oxalic acid as a dual dehydrating agent and catalyst:

| Component | Quantity (mol) | Role |

|---|---|---|

| DL-Alanine | 1.0 | Substrate |

| Oxalic acid | 1.0–2.0 | Dehydrating agent |

| Ethanol | 3.0–6.0 | Solvent/reactant |

| Benzene | 1.0–4.0 | Azeotropic solvent |

Procedure :

-

Heat DL-alanine, oxalic acid, ethanol, and benzene at 75–80°C for 60 hours under Dean-Stark trapping.

-

Remove water via azeotropic distillation, shifting equilibrium toward ester formation.

Yield : 85–92%, though scalability is limited by prolonged reaction times.

Preformed Alanine Oxalate Route

For moisture-sensitive applications, preforming alanine oxalate improves reactivity:

-

React DL-alanine with oxalic acid in ethanol to form alanine oxalate.

-

Reflux with ethanol and HCl gas, bypassing free carboxylic acid intermediates.

Advantage : Reduces side reactions like N-acylation.

Industrial-Scale Optimization

Solvent Selection

Ethanol grade : Anhydrous ethanol (≥99.5%) minimizes hydrolysis, while 95% ethanol decreases cost with marginal yield loss (≤3%).

Co-solvents : Benzene (toxic) is being replaced by cyclohexane or toluene in modern protocols.

Catalyst Alternatives

-

Sulfuric acid : Yields 89–91% but requires neutralization steps.

-

p-Toluenesulfonic acid : Enables milder conditions (50°C, 6 hours) with 94% yield, though higher cost.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Data

H NMR (DO, 400 MHz) :

-

δ 1.11 (t, J=7.1 Hz, CHCH)

-

δ 1.37 (d, J=7.4 Hz, CHCH)

-

δ 4.03 (q, J=7.2 Hz, CHCH)

IR (KBr) :

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| HCl gas esterification | 98 | 99.5 | 2 hours | High |

| Oxalic acid/benzene | 92 | 98.2 | 60 hours | Moderate |

| p-TsOH catalyzed | 94 | 99.0 | 6 hours | Moderate |

Key findings :

-

HCl gas method is optimal for rapid, high-yield synthesis.

-

Oxalic acid route avoids gaseous HCl but suffers from benzene toxicity and long duration.

Industrial Applications

Pharmaceutical Intermediates

This compound is utilized in:

Chemical Reactions Analysis

Ethyl DL-alaninate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form DL-alanine and ethanol.

Condensation Reactions: It can participate in peptide synthesis reactions, forming peptide bonds with other amino acids.

Scientific Research Applications

Chemical Properties and Structure

Ethyl DL-alaninate hydrochloride has the following chemical characteristics:

- Molecular Formula : CHClNO

- CAS Number : 617-27-6

- Appearance : White crystalline solid

- Melting Point : 85-87 °C

Applications in Peptide Synthesis

Peptide Synthesis : this compound is widely utilized as an amino acid derivative in peptide synthesis. Its structure allows for the incorporation of alanine into peptide chains, which is crucial for creating various peptides used in research and therapeutic applications. The compound can be used in solution-phase synthesis and solid-phase peptide synthesis methods, enhancing the efficiency of forming peptide bonds.

Case Study: Peptide Synthesis Techniques

A study demonstrated the use of this compound in synthesizing peptides through coupling reactions. The compound was coupled with other amino acids using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethyl carbodiimide) to facilitate the formation of amide bonds. This method has shown high yields and purity levels, making it a preferred choice for researchers .

Role in Medicinal Chemistry

Medicinal Chemistry : this compound has been explored for its potential therapeutic applications. It serves as a building block for various pharmaceutical compounds, particularly those targeting metabolic disorders and neurological conditions.

Case Study: Hepatic Encephalopathy Treatment

In clinical settings, this compound has been investigated for its role in treating hepatic encephalopathy. A case study reported that patients receiving this compound showed improved symptoms related to ammonia detoxification, highlighting its potential benefits in managing liver-related disorders . The compound's ability to influence amino acid metabolism may contribute to these therapeutic effects.

Applications in Biochemical Research

Biochemical Reagent : The compound is also employed as a reagent in biochemical assays and research. Its properties make it suitable for various applications including:

- Cell Culture : Used as a nutrient source for growing cells.

- Gene Therapy : Serves as a component in vectors for gene delivery systems.

- Analytical Chemistry : Utilized in chromatographic techniques to analyze amino acids and peptides.

Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as an amino acid building block; facilitates peptide bond formation. |

| Medicinal Chemistry | Investigated for therapeutic uses in metabolic and neurological disorders. |

| Biochemical Research | Acts as a reagent in cell culture, gene therapy, and analytical methods. |

Mechanism of Action

The mechanism of action of ethyl DL-alaninate hydrochloride involves its conversion to DL-alanine in biological systems. DL-alanine can then participate in various metabolic pathways, including protein synthesis and energy production. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in amino acid metabolism .

Comparison with Similar Compounds

Research Findings and Data Trends

Synthetic Utility : this compound is a cost-effective starting material for racemic peptide libraries, while the L-form is essential for enantiopure drug candidates .

Herbicidal Efficacy: Benzoylprop-ethyl’s EC₅₀ values for weed control are in the nanomolar range, outperforming simpler alanine derivatives .

Biophysical Studies : Cholesterol-alaninate conjugates exhibit unique phase behaviors in lipid bilayers, aiding membrane protein research .

Q & A

Q. What are the standard synthetic routes for Ethyl DL-alaninate hydrochloride, and how can purity be optimized?

this compound is typically synthesized via esterification of DL-alanine with ethanol in the presence of hydrochloric acid. The reaction involves nucleophilic acyl substitution, where the carboxylic acid group of DL-alanine reacts with ethanol under acidic conditions. Purity optimization requires careful control of stoichiometry (e.g., excess HCl to drive esterification) and purification via recrystallization using solvents like ethanol or acetone . Impurities such as unreacted DL-alanine or ethyl alcohol byproducts can be removed through vacuum filtration and washing with cold ether .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm ester formation and the absence of racemization (e.g., δ ~1.3 ppm for ethyl CH3 and δ ~4.2 ppm for ester CH2) .

- HPLC with UV detection (λ = 210–220 nm) to assess purity, using a C18 column and mobile phase of acetonitrile/water (0.1% TFA) .

- Elemental analysis to verify the hydrochloride salt composition (e.g., Cl⁻ content ~18–20%) .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility due to ionic dissociation, making it suitable for biological buffer systems (e.g., PBS at pH 7.4). However, prolonged storage in aqueous solutions can lead to hydrolysis of the ester group, forming DL-alanine and ethanol. Stability is maximized by storing lyophilized powder at –20°C and reconstituting in anhydrous solvents (e.g., DMSO) immediately before use .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of this compound derivatives?

Racemization occurs via α-proton abstraction under basic conditions. To minimize this:

Q. What strategies are employed to resolve contradictory data in the compound's spectroscopic characterization?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from:

- Solvent effects : Re-run experiments in deuterated solvents (D2O vs. CDCl3) to assess hydrogen bonding impacts .

- Impurity interference : Cross-validate with mass spectrometry (ESI-MS) to detect adducts or degradation products (e.g., m/z 153.6 for [M+H]⁺) .

- Crystalline polymorphism : Perform X-ray diffraction to confirm crystal structure consistency .

Q. How does this compound function as a chiral building block in peptide synthesis?

The ethyl ester group acts as a protecting group for the carboxylic acid, enabling selective activation (e.g., via DCC/HOBt) for amide bond formation. The DL-configuration allows studies on stereochemical effects in peptide folding or enzyme-substrate interactions. For example, it has been used to synthesize model peptides for analyzing racemase activity or β-sheet stability . Reaction efficiency depends on coupling agents (e.g., HATU vs. EDCI) and solvent polarity (DMF > DCM) .

Methodological Notes

- Data Presentation : Follow guidelines for reporting NMR shifts (δ in ppm), HPLC retention times, and statistical significance (p < 0.05) in triplicate experiments .

- Critical Analysis : Compare synthetic yields (>85% expected) and purity metrics (HPLC >98%) against literature benchmarks to identify protocol deviations .

- Safety : While not classified as hazardous (GHS), use PPE (gloves, goggles) due to potential irritant properties of HCl byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.